![molecular formula C15H15N3O6 B14888937 6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] is a complex organic compound that features a cyclohexene ring with two carboxylic acid groups and a hydrazide moiety substituted with a 3-nitrobenzoyl group
準備方法
The synthesis of 4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] typically involves a multi-step process. One common method starts with the Diels-Alder reaction between 1,3-butadiene and maleic anhydride to produce cyclohexene-cis-1,2-dicarboxylic anhydride . This intermediate is then hydrolyzed to yield cyclohexene-cis-1,2-dicarboxylic acid . The final step involves the reaction of this acid with 2-(3-nitrobenzoyl)hydrazine under appropriate conditions to form the desired compound.
化学反応の分析
4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert nitro groups to amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and hydrazine derivatives.
科学的研究の応用
4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The hydrazide moiety can form covalent bonds with specific amino acid residues in proteins, modulating their activity and function.
類似化合物との比較
4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] can be compared with similar compounds such as:
cis-4-Cyclohexene-1,2-dicarboxylic acid: This compound lacks the nitrobenzoyl hydrazide moiety and has different chemical properties and reactivity.
Dimethyl 4-cyclohexene-1,2-dicarboxylate: This ester derivative has different solubility and reactivity compared to the hydrazide compound.
cis-1,2,3,6-Tetrahydrophthalic acid: This compound has a similar cyclohexene ring structure but differs in the functional groups attached to the ring.
These comparisons highlight the unique structural features and reactivity of 4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide], making it a valuable compound for various applications.
特性
分子式 |
C15H15N3O6 |
|---|---|
分子量 |
333.30 g/mol |
IUPAC名 |
6-[[(3-nitrobenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H15N3O6/c19-13(9-4-3-5-10(8-9)18(23)24)16-17-14(20)11-6-1-2-7-12(11)15(21)22/h1-5,8,11-12H,6-7H2,(H,16,19)(H,17,20)(H,21,22) |
InChIキー |
CAAFBCSMAXUICZ-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC(C1C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


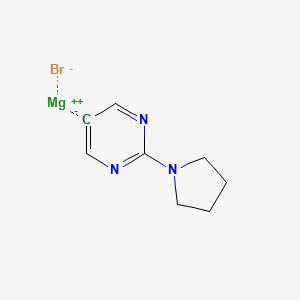
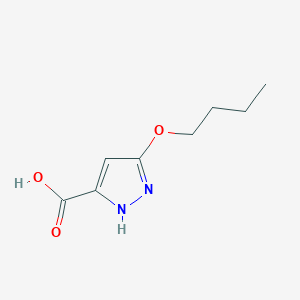
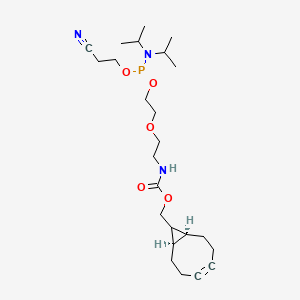
![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)
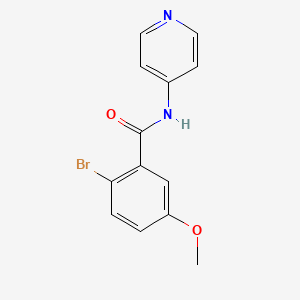
![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)

![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
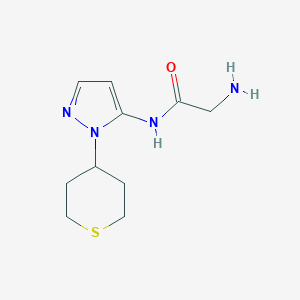
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)


